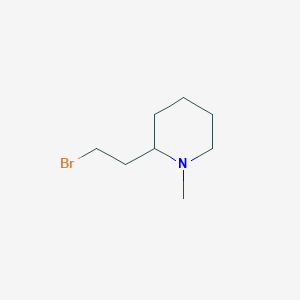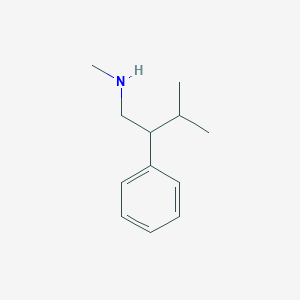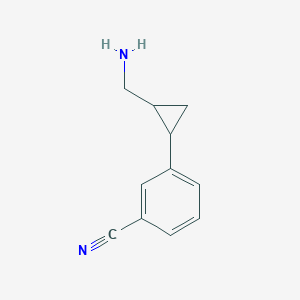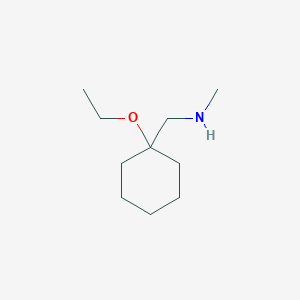
1-(1-ethoxycyclohexyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxycyclohexyl)-N-methylmethanamine is an organic compound that belongs to the class of cycloalkylamines It is characterized by the presence of an ethoxy group attached to a cyclohexyl ring, which is further connected to a methylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethoxycyclohexyl)-N-methylmethanamine typically involves the reaction of cyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclohexanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethoxycyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
1-(1-Ethoxycyclohexyl)-N-methylmethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-ethoxycyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexyl ring and an amine group.
1-Ethoxycyclohexanol: An intermediate in the synthesis of 1-(1-ethoxycyclohexyl)-N-methylmethanamine.
N-Methylcyclohexylamine: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and a methylmethanamine moiety, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications and research areas where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-(1-ethoxycyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-3-12-10(9-11-2)7-5-4-6-8-10/h11H,3-9H2,1-2H3 |
Clé InChI |
QDDZDMGCLYOHPC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCCCC1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



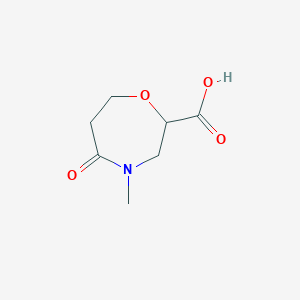

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

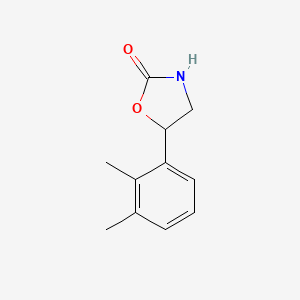

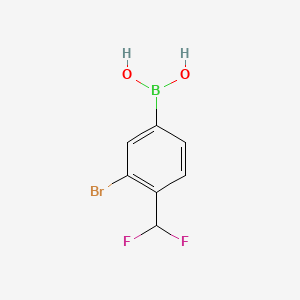
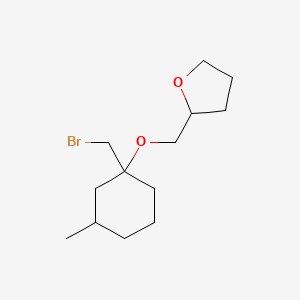
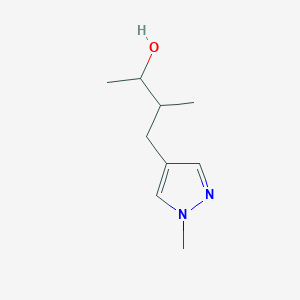
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
